N-(4-Chlorophenyl)-2-(2-(((4-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

Description

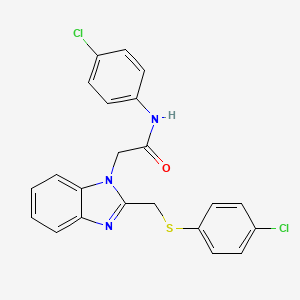

The compound N-(4-Chlorophenyl)-2-(2-(((4-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide features a benzimidazole core substituted with a sulfanylmethyl group at position 2 and an acetamide moiety at position 1. The acetamide nitrogen is further substituted with a 4-chlorophenyl group, while the sulfanylmethyl group is attached to a second 4-chlorophenyl ring. This dual chlorophenyl substitution likely enhances lipophilicity and influences molecular interactions, such as π-π stacking or halogen bonding. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often associated with antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3OS/c23-15-5-9-17(10-6-15)25-22(28)13-27-20-4-2-1-3-19(20)26-21(27)14-29-18-11-7-16(24)8-12-18/h1-12H,13-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWBIIFMQOCTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134716 | |

| Record name | N-(4-Chlorophenyl)-2-[[(4-chlorophenyl)thio]methyl]-1H-benzimidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339100-87-7 | |

| Record name | N-(4-Chlorophenyl)-2-[[(4-chlorophenyl)thio]methyl]-1H-benzimidazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339100-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2-[[(4-chlorophenyl)thio]methyl]-1H-benzimidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Chlorophenyl)-2-(2-(((4-chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, also known by its CAS number 339100-14-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3OS, with a molecular weight of 421.94 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with benzimidazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study reported that compounds bearing the benzimidazole moiety demonstrated IC50 values ranging from 1.61 to 49.85 µg/mL against different tumor cell lines .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria . Compounds similar in structure to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the phenyl ring and the presence of specific functional groups significantly influence the biological activity of these compounds. For example:

- Chloro Substituents : The introduction of chloro groups has been associated with enhanced cytotoxicity.

- Thioether Linkages : The sulfanyl group contributes to improved interaction with biological targets, potentially enhancing efficacy .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antitumor Efficacy : In a comparative study, a benzimidazole derivative exhibited superior anti-Bcl-2 activity in Jurkat cells compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A recent investigation showed that benzimidazole derivatives with thiazole rings displayed MIC values between 25–62.5 µg/ml against various fungal strains, indicating a broad-spectrum antifungal potential .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

a. 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide (CAS: 339100-22-0)

- Structural Differences : The acetamide nitrogen here is substituted with both a methyl and phenyl group, unlike the target compound’s single 4-chlorophenyl group.

- Implications : The bulkier N-methyl-N-phenyl substitution may reduce steric accessibility for target binding compared to the simpler N-(4-chlorophenyl) group in the target compound.

- Molecular Weight : 465.96 g/mol (calculated from formula C₂₄H₂₁ClN₃OS) .

b. N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

- Core Heterocycle : Replaces benzimidazole with a 1,2,4-triazole ring.

- Substituents : A bromophenyl group replaces the chlorophenyl on the acetamide, and the sulfanyl group is attached to a cyclohexyl-methyl-triazole.

- Implications : Bromine’s larger atomic radius may enhance halogen bonding compared to chlorine. The triazole core could alter electronic properties and hydrogen-bonding capacity .

c. N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

- Core Heterocycle : Imidazole-pyridine hybrid instead of benzimidazole.

- Substituents : Fluorophenyl (electron-withdrawing) and sulfinyl (polarizable) groups.

Compounds with Alternate Sulfur Linkages

a. 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide (CAS: 686749-00-8)

- Structural Differences : Sulfonyl (-SO₂-) linkage instead of sulfanyl (-S-), attached to an indole ring.

b. N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Core Heterocycle : 1,2,4-Triazole substituted with dichlorophenyl and methylphenyl groups.

- Implications : Dichlorophenyl groups may increase lipophilicity and π-stacking interactions, while the benzyl group on acetamide introduces steric bulk .

Physicochemical and Crystallographic Comparisons

Key Observations :

- Electronic Effects : Chlorine (target compound) vs. bromine () or fluorine () alters electronegativity and van der Waals interactions.

- Steric Factors : Bulkier substituents (e.g., cyclohexyl-methyl in ) may hinder binding to biological targets compared to smaller groups.

- Crystallographic Data : The target compound’s structural analogs (e.g., ) exhibit intermolecular interactions such as C–H⋯O hydrogen bonds, which stabilize crystal packing. Similar interactions are likely in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling benzimidazole derivatives with chlorophenyl acetamide intermediates. Yield optimization can be achieved by:

- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., sulfanyl group incorporation) to minimize side reactions.

- Catalyst selection : Using Pd-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity (e.g., 2-5% yields in analogous multi-step syntheses) .

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane to isolate pure intermediates.

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C bond lengths ≈ 1.48 Å) and confirms stereochemistry .

- NMR spectroscopy : NMR (δ 7.2–8.1 ppm for aromatic protons) and NMR (δ 165–170 ppm for carbonyl groups) validate substitution patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 483.2) .

Q. What are the fluorescence properties of this compound, and how are they measured?

- Methodological Answer : Spectrofluorometric analysis in polar solvents (e.g., DMSO) at λex = 280 nm and λem = 450 nm reveals quantum yields (Φ ≈ 0.15–0.25). Quenching studies with nitroaromatics can assess sensitivity to electron-deficient analytes .

Advanced Research Questions

Q. How does molecular conformation influence bioactivity, and what computational tools are used to model this?

- Methodological Answer :

- X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H···O=C) stabilizing the benzimidazole-acetamide scaffold, which may enhance receptor binding .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.2 eV) to predict charge-transfer interactions .

- Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on π-π stacking with chlorophenyl groups .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Dose-response reevaluation : Test compound purity (>98% via HPLC) and confirm solubility (e.g., DMSO stock solutions stored at -20°C to prevent degradation) .

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Meta-analysis : Cross-reference IC50 values from independent studies to establish consensus activity ranges (e.g., IC50 = 12–18 μM for antiproliferative effects) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipinski’s Rule compliance : Modify logP (<5) by introducing hydrophilic groups (e.g., sulfonyl or hydroxyl) without disrupting core pharmacophores .

- Microsomal stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots (e.g., benzylic sulfanyl groups prone to oxidation) .

- Prodrug design : Mask acetamide carbonyls with ester groups to enhance oral bioavailability .

Q. How do substituents on the benzimidazole ring affect target selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the benzimidazole C2 position.

- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with inhibition constants (Ki). Chlorophenyl groups enhance hydrophobic binding to ATP pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.